Spiraline

描述

准备方法

Synthetic Routes and Reaction Conditions

Spirulina is cultivated using two primary methods: open raceway ponds and closed photobioreactors . Open raceway ponds are shallow, oval-shaped ponds where water is circulated using paddle wheels. This method is cost-effective but susceptible to contamination . Closed photobioreactors, on the other hand, are sealed systems that provide a controlled environment, reducing the risk of contamination and allowing for higher productivity .

Industrial Production Methods

Industrial production of Spirulina involves large-scale cultivation in open raceway ponds or closed photobioreactors . The algae are harvested, dried, and processed into various forms such as powder, tablets, or capsules . The drying process is crucial to preserve the nutritional content and extend the shelf life of the product .

化学反应分析

Volatile Organic Compounds (VOCs) in Spirulina

Spirulina contains 128 identified VOCs, primarily hydrocarbons (47.2%), ketones (25.7%), aldehydes (10.9%), and alcohols (8.4%) . Key compounds include:

-

Heptadecane and heptadec-8-ene (hydrocarbons)

-

β-ionone (ketone)

-

Hexanal and nonanal (aldehydes)

-

Oct-1-en-3-ol (alcohol)

These VOCs influence sensory quality and stability during processing .

Reaction with Honey

When spirulina is added to wildflower honey:

-

Hydroxymethylfurfural (HMF) levels increase significantly due to accelerated Maillard reactions .

-

Volatile profiles shift, with new compounds like linalool oxide and nonanal emerging .

| Component | Wildflower Honey | Wildflower Honey + Spirulina |

|---|---|---|

| 3-hexen-1-yne | 8.0 ± 0.05 | - |

| α-linalool | 5.9 ± 0.03 | - |

| linalool oxide | - | 0.3 ± 0.02 |

| nonanal | - | 1.7 ± 0.03 |

Fermentation Interactions

Fermentation alters spirulina’s physicochemical properties:

Analytical Methodologies

-

HS-SPME-GC-MS with dual-column validation ensures accurate VOC identification .

-

Retention indices (RI) and NIST database matching confirm compound identities .

Optimization Techniques

科学研究应用

Nutritional Applications

Spirulina is widely recognized as a superfood due to its high nutritional value. It is rich in proteins, vitamins, minerals, and antioxidants, making it an excellent dietary supplement.

Nutritional Composition

| Component | Amount per 100g |

|---|---|

| Protein | 57g |

| Carbohydrates | 24g |

| Fat | 7g |

| Fiber | 3g |

| Vitamins (B1, B2, B3) | High levels |

| Minerals (Iron, Magnesium) | Significant amounts |

Health Benefits : Spirulina has been linked to various health benefits including:

- Weight Management : It can aid in weight loss by enhancing metabolism.

- Antioxidant Properties : Contains phycocyanin which helps combat oxidative stress .

- Immune Support : Enhances immune function through modulation of cytokines and immunoglobulin production .

Neuroprotective Effects

Spirulina has shown promise in protecting against neurodegenerative diseases. Studies indicate that it can reduce oxidative stress and inflammation in the brain, potentially benefiting conditions like Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection in Rats

Cardiovascular Health

Spirulina has been studied for its potential to lower cholesterol levels and improve heart health. Clinical trials have indicated significant reductions in LDL cholesterol and triglycerides among participants consuming Spirulina supplements .

Clinical Findings

- A study involving 15 male volunteers showed a reduction in LDL cholesterol after 8 weeks of Spirulina intake .

- Additional research indicated improvements in lipid profiles among patients with ischemic heart disease .

Anticancer Properties

Research suggests that Spirulina may possess anticancer properties due to its ability to inhibit tumor growth and enhance immune response.

In Vitro Studies

- Spirulina extracts have demonstrated cytotoxic effects against various cancer cell lines, including colorectal and lung cancer cells .

- Phycocyanin, a pigment found in Spirulina, has been shown to induce apoptosis in cancer cells .

Environmental Applications

Spirulina is not only beneficial for health but also plays a role in environmental sustainability.

Biofuel Production

Spirulina can be cultivated for biofuel production due to its high lipid content. Research indicates that it can be processed into biodiesel, providing a renewable energy source while reducing carbon emissions.

Wastewater Treatment

Spirulina has been utilized in wastewater treatment processes. Its ability to absorb heavy metals and nutrients makes it effective in purifying water sources while simultaneously producing biomass for further applications .

作用机制

The mechanism of action of Spirulina involves several molecular targets and pathways . It exerts its effects through antioxidant activity, modulation of the immune system, and anti-inflammatory properties . Key molecular targets include enzymes like superoxide dismutase and catalase, which help neutralize free radicals . Spirulina also modulates the gut microbiota composition, improving glucose homeostasis and insulin sensitivity .

相似化合物的比较

Similar Compounds

Spirulina is often compared with other algae and superfoods such as Chlorella, Moringa, and Barley Grass Powder . These compounds share similar nutritional profiles but differ in their specific bioactive components and health benefits .

Uniqueness

What sets Spirulina apart is its high protein content, complete amino acid profile, and rich concentration of bioactive compounds like phycocyanin . Unlike Chlorella, which has a tough cell wall that requires breaking for digestion, Spirulina’s cell wall is easily digestible, making its nutrients more bioavailable .

生物活性

Spirulina, a blue-green microalga (cyanobacterium), is recognized for its rich nutritional profile and diverse biological activities. It is predominantly composed of proteins, essential amino acids, vitamins, minerals, and bioactive compounds that contribute to its health benefits. This article explores the biological activity of Spirulina, supported by research findings, case studies, and data tables.

Nutritional Composition of Spirulina

Spirulina is composed of various nutrients that enhance its functional properties:

| Component | Content per 100g |

|---|---|

| Protein | 60-70g |

| Carbohydrates | 15-20g |

| Lipids | 7-10g |

| Vitamins (A, B12, E) | High levels |

| Minerals (Fe, Ca) | Significant amounts |

This composition makes Spirulina a valuable dietary supplement and functional food ingredient.

1. Immunomodulatory Effects

Spirulina has been shown to enhance immune responses in various studies. For instance:

- Immunostimulation : Spirulina enhances the production of antibodies and cytokines, activating macrophages and T/B cells. This property has been observed in humans as well as other species like chickens and fish .

- Allergy Management : A randomized trial demonstrated that Spirulina reduced interleukin-4 (IL-4) levels by 32% in individuals with allergic rhinitis, indicating its potential in managing allergic responses .

2. Antioxidant Activity

Spirulina exhibits significant antioxidant properties due to its high content of phycocyanin and other pigments. Research indicates that these compounds can scavenge free radicals, thereby reducing oxidative stress in the body .

3. Antiviral Properties

Studies have highlighted Spirulina's efficacy against various viruses:

- HIV : Sulfolipids derived from Spirulina have shown effectiveness against HIV .

- Herpesvirus and Influenza : Extracts from Spirulina have demonstrated antiviral activity against herpesvirus and influenza virus .

4. Anticancer Potential

Spirulina has been investigated for its anticancer properties:

- A clinical study reported that 45% of patients with leukoplakia showed complete regression after one year of Spirulina supplementation .

- Animal studies suggest that Spirulina may inhibit tumor growth through various mechanisms, although further human trials are needed for conclusive evidence .

5. Cardiovascular Benefits

Research indicates that Spirulina can positively affect lipid profiles:

- A study showed a significant reduction in LDL cholesterol levels among participants consuming Spirulina daily for eight weeks .

- Another trial found improvements in lipid profiles among ischemic heart disease patients supplemented with Spirulina .

6. Antidiabetic Effects

Spirulina has been linked to improved glycemic control:

- In a small study involving diabetic patients, those who received Spirulina experienced a significant reduction in the LDL:HDL cholesterol ratio .

- Its potential to inhibit key enzymes involved in carbohydrate metabolism has also been documented, suggesting benefits for managing diabetes .

Case Study 1: Chronic Arsenic Poisoning

In a clinical trial involving patients with chronic arsenic poisoning, those treated with Spirulina extract combined with zinc showed significant improvements in skin manifestations and reduced arsenic levels in urine compared to the placebo group .

Case Study 2: Allergic Rhinitis

A double-blind placebo-controlled study conducted in Turkey revealed that patients consuming Spirulina experienced significant relief from symptoms of allergic rhinitis compared to those receiving a placebo (p < .001) .

属性

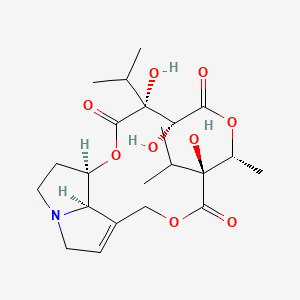

IUPAC Name |

(1R,4R,5R,8R,9S,19R)-4,5,9-trihydroxy-8-methyl-4,9-di(propan-2-yl)-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO9/c1-11(2)21(28)13(5)31-18(25)17(24)22(29,12(3)4)20(27)32-15-7-9-23-8-6-14(16(15)23)10-30-19(21)26/h6,11-13,15-17,24,28-29H,7-10H2,1-5H3/t13-,15-,16-,17+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUMEODPCRJUBC-JLWRCLLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(C(C(=O)O1)O)(C(C)C)O)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)[C@]([C@H](C(=O)O1)O)(C(C)C)O)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227915 | |

| Record name | 7H-(1,5,10)Trioxacyclotetradecino(7,8,9-gh)pyrrolizine-2,5,9(8H)-trione,3,4,11,13,15,16,16a,16b-octahydro-3,4,8-trihydroxy-7-methyl-3,8-bis(1-methylethyl)-, (16aR,16bR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77156-25-3 | |

| Record name | Spiraline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077156253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-(1,5,10)Trioxacyclotetradecino(7,8,9-gh)pyrrolizine-2,5,9(8H)-trione,3,4,11,13,15,16,16a,16b-octahydro-3,4,8-trihydroxy-7-methyl-3,8-bis(1-methylethyl)-, (16aR,16bR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E19XR233QA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。